molecular formula C11H10FIN2 B8176305 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole

1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole

Cat. No.: B8176305
M. Wt: 316.11 g/mol
InChI Key: FHJFLVGDVRCBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a fluorophenethyl group and an iodopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole typically involves the following steps:

  • Preparation of 4-Fluorophenethyl Alcohol: This is achieved through the reduction of 4-fluorobenzaldehyde using a suitable reducing agent such as sodium borohydride.

  • Iodination: The resulting 4-fluorophenethyl alcohol is then subjected to iodination using iodine and an oxidizing agent like hydrogen peroxide.

  • Pyrazole Formation: The iodinated intermediate is reacted with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly iodination, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride.

  • Substitution: Iodine, hydrogen peroxide, and hydrazine hydrate.

Major Products Formed:

  • Oxidation: Fluorophenyl carboxylic acids.

  • Reduction: Fluorophenethylamine.

  • Substitution: Various iodinated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenethyl group enhances the compound's binding affinity to certain receptors, while the iodopyrazole moiety contributes to its biological activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenethyl)-4-iodo-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

  • 1-(4-Methoxyphenethyl)-4-iodo-1H-pyrazole: Contains a methoxy group instead of fluorine.

  • 1-(4-Bromophenethyl)-4-iodo-1H-pyrazole: Bromine atom replaces fluorine.

Uniqueness: 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole stands out due to the presence of the fluorine atom, which significantly affects its chemical and biological properties compared to its chloro, methoxy, and bromo counterparts.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIN2/c12-10-3-1-9(2-4-10)5-6-15-8-11(13)7-14-15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJFLVGDVRCBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.